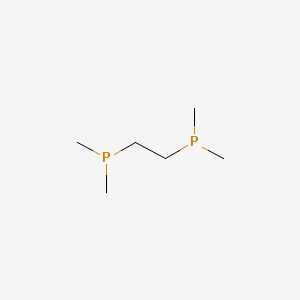

1,2-Bis(dimethylphosphino)ethane

Description

Significance of Diphosphine Ligands in Coordination Chemistry Research

Diphosphine ligands, also known as bisphosphanes, are a class of organophosphorus compounds characterized by the presence of two phosphino (B1201336) groups connected by a backbone. wikipedia.org Their importance in coordination chemistry stems from their ability to act as chelating agents, binding to a metal center through both phosphorus atoms. This chelation results in the formation of a stable ring structure, an effect that enhances the stability of the resulting metal complex compared to coordination with two separate monodentate phosphine (B1218219) ligands. wikipedia.org

The properties of diphosphine ligands can be finely tuned by modifying the substituent groups on the phosphorus atoms and altering the length and nature of the linking backbone. wikipedia.org These modifications influence the ligand's steric bulk and electronic properties, which in turn dictate the geometry, reactivity, and catalytic activity of the metal complexes they form. wikipedia.orgalfa-chemistry.com The versatility of diphosphine ligands has led to their widespread use in homogeneous catalysis, where they play a crucial role in controlling the selectivity and efficiency of various chemical transformations. wikipedia.orgalfa-chemistry.com

Structural Characteristics of 1,2-Bis(dimethylphosphino)ethane as a Chelating Ligand

As a chelating ligand, this compound coordinates to a metal center through the lone pairs of electrons on its two phosphorus atoms, forming a stable five-membered ring. wikipedia.org This structural feature is a key determinant of its coordination behavior. The bite angle of a diphosphine ligand, defined as the P-M-P angle in a chelated complex, is a critical parameter that influences the geometry and reactivity of the metal center. wikipedia.org The ethylene (B1197577) bridge in dmpe provides a relatively rigid backbone, leading to a well-defined bite angle that is favorable for the formation of stable cis-coordinated complexes.

The methyl groups attached to the phosphorus atoms contribute to the ligand's strong σ-donating ability, making it a strongly basic ligand. wikipedia.orgwikipedia.org This high electron-donating capacity can significantly influence the electronic properties of the metal center to which it is coordinated. Compared to its well-known analogue, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), dmpe is less sterically bulky and more basic. wikipedia.org Another related ligand, tetramethylethylenediamine (TMEDA), is the diamine analogue of dmpe. wikipedia.orgwikipedia.org

Overview of Key Research Areas Utilizing this compound Complexes

The unique combination of steric and electronic properties of dmpe has led to its application in a diverse range of research areas. Its complexes with various transition metals have been instrumental in advancing our understanding of fundamental chemical principles and in the development of new catalytic systems.

Some notable examples of dmpe complexes include V(dmpe)₂(BH₄)₂, Mn(dmpe)₂(AlH₄)₂, Tc(dmpe)₂(CO)₂Cl, and Ni(dmpe)Cl₂. wikipedia.org The structure of trans-CoCl₂(dmpe)₂ has also been well-characterized. wikipedia.orgwikipedia.org Furthermore, dmpe has been employed as a ligand in the synthesis of chromium complexes, such as CrCl₂(dmpe)₂ and CrMe₂(dmpe)₂. illinois.edu

In the realm of catalysis, dmpe has been utilized as a ligand in several important cross-coupling reactions, including the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions. sigmaaldrich.com These reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of dmpe to stabilize reactive metal intermediates and influence the selectivity of these transformations underscores its importance in modern synthetic methodology. For instance, it has been used as a ligand in the preparation of cis-arylmethyl(dmpe) nickel(II) complexes and its reaction with ZrCl₄ affords ZrCl₄(dmpe)₂ complexes. sigmaaldrich.com

Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₆P₂ wikipedia.org |

| Molar Mass | 150.14 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.9 g/mL at 25 °C wikipedia.orgsigmaaldrich.com |

| Boiling Point | 180 °C wikipedia.orgsigmaaldrich.com |

| Synonyms | dmpe, Dimethyl-2-(dimethylphosphino)ethylphosphine, Ethylenebis(dimethylphosphine) sigmaaldrich.comereztech.com |

| CAS Number | 23936-60-9 wikipedia.orgereztech.com |

Structure

3D Structure

Properties

IUPAC Name |

2-dimethylphosphanylethyl(dimethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16P2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQSBFSGZJNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)CCP(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178649 | |

| Record name | 1,2-Bis(dimethylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-60-9 | |

| Record name | 1,2-Bis(dimethylphosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dimethylphosphino)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dimethylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dimethylphosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3522CZ8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Ligand Principles of 1,2 Bis Dimethylphosphino Ethane

Chelation and the Chelate Effect in 1,2-Bis(dimethylphosphino)ethane Systems

The capacity of this compound (dmpe) to act as a chelating ligand is a cornerstone of its coordination chemistry. Chelation refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of dmpe, the two phosphorus atoms, each bearing a lone pair of electrons, bind to a metal center, forming a stable five-membered ring structure. This structural motif is a direct consequence of the ethane (B1197151) bridge connecting the two dimethylphosphino groups.

The stability of metal-dmpe complexes is significantly enhanced by the chelate effect. This thermodynamic principle states that the formation of a chelate ring is entropically more favorable than the coordination of a comparable number of monodentate ligands. libretexts.org When a bidentate ligand like dmpe replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy. libretexts.org This increased entropy makes the Gibbs free energy of the chelation reaction more negative, thus favoring the formation of the chelated complex. For instance, the affinity of a metal ion for dmpe is substantially higher than for two individual trimethylphosphine (B1194731) (PMe₃) ligands.

Electronic and Steric Parameters of the Dimethylphosphino Moieties

The coordinating properties of dmpe are governed by the electronic and steric characteristics of its dimethylphosphino [(CH₃)₂P-] groups.

Electronic Properties: The phosphorus atoms in dmpe are strong σ-donors due to the presence of electron-releasing methyl groups. This electron-donating ability increases the electron density on the metal center upon coordination. The Tolman electronic parameter (TEP) is a common scale used to quantify the electron-donating or -withdrawing ability of phosphine (B1218219) ligands. wikipedia.org It is determined by measuring the A₁ C-O vibrational frequency in a nickel-tricarbonyl complex, [LNi(CO)₃]. wikipedia.org A lower TEP value indicates a more electron-donating ligand. For dmpe, while a direct TEP value is not typically measured due to its bidentate nature, its monodentate analogue, trimethylphosphine (PMe₃), has a TEP of 2064.1 cm⁻¹, indicating strong electron-donating character. wikipedia.org The high basicity of dmpe makes it an effective ligand for stabilizing metals in various oxidation states. wikipedia.org

Steric Properties: The steric bulk of a phosphine ligand is quantified by its cone angle (θ), which is the solid angle formed at the metal center by the ligand's substituents. wikipedia.org For dmpe, the cone angle is influenced by the methyl groups and the ethane backbone. The relatively small size of the methyl groups compared to phenyl or cyclohexyl groups results in a less sterically demanding ligand. This allows for the formation of complexes with higher coordination numbers and can influence the geometry of the resulting complex. For example, in some complexes, dmpe can adopt a trans-spanning coordination mode, although this is less common than chelation. The bite angle of the diphosphine, defined as the P-M-P angle in a chelate ring, is also a crucial steric parameter. For an ethylene-bridged diphosphine like dmpe, this angle is typically around 85°. wikipedia.org

Comparison of this compound with Analogous Diphosphine Ligands (e.g., dppe, 1,2-Bis(diphenylphosphino)ethane)

A comparative analysis of dmpe with other diphosphine ligands, particularly 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), highlights the influence of substituent groups on their coordination properties.

| Ligand | Substituent on Phosphorus | Electronic Character | Steric Bulk (Cone Angle) |

| dmpe | Methyl (-CH₃) | Stronger σ-donor, more basic | Less bulky |

| dppe | Phenyl (-C₆H₅) | Weaker σ-donor, less basic | More bulky |

Electronic Effects: The primary difference lies in the electronic nature of the substituents. The methyl groups in dmpe are electron-donating, making the phosphorus atoms more electron-rich and thus stronger σ-donors and more basic. stackexchange.com In contrast, the phenyl groups in dppe are electron-withdrawing through resonance, which reduces the electron density on the phosphorus atoms, making dppe a weaker σ-donor and less basic ligand compared to dmpe. wikipedia.orgwikipedia.org

Steric Effects: The phenyl groups of dppe are significantly larger than the methyl groups of dmpe, resulting in a larger cone angle for dppe. commonorganicchemistry.com This increased steric hindrance can influence the coordination number and geometry of the resulting metal complexes. For instance, the bulkier dppe may favor the formation of four-coordinate square planar or tetrahedral complexes, whereas the less hindered dmpe can more readily form five- or six-coordinate complexes. rsc.org

Reactivity: These electronic and steric differences often translate to different reactivities in catalytic applications. The more electron-rich nature of dmpe can enhance the reactivity of the metal center in certain catalytic cycles. stackexchange.com

Comparative Analysis with Diamine Analogues (e.g., Tetramethylethylenediamine, Ethylenediamine)

Comparing dmpe with its diamine analogues, such as ethylenediamine (B42938) (en) and tetramethylethylenediamine (tmeda), reveals the distinct roles of phosphorus versus nitrogen as donor atoms.

| Ligand | Donor Atom | σ-Donor/π-Acceptor Properties |

| dmpe | Phosphorus (P) | Strong σ-donor, moderate π-acceptor |

| Ethylenediamine (en) | Nitrogen (N) | Strong σ-donor, no π-acceptor ability |

| Tetramethylethylenediamine (tmeda) | Nitrogen (N) | Stronger σ-donor than en, no π-acceptor ability |

Donor Atom Properties: Phosphorus is a softer and more polarizable donor atom than nitrogen. While both are good σ-donors, phosphines like dmpe also possess vacant d-orbitals that can participate in π-backbonding with the metal center. This π-acceptor capability is absent in amines like ethylenediamine and tmeda. wikipedia.org This difference in bonding can significantly influence the electronic structure and stability of the resulting complexes.

Electronic Effects: Ethylenediamine is a well-known strong-field ligand that effectively stabilizes metal ions. wikipedia.org Tmeda, with its electron-donating methyl groups on the nitrogen atoms, is an even stronger σ-donor than ethylenediamine. However, the lack of π-acceptor character in diamines contrasts with the dual σ-donor/π-acceptor nature of dmpe. This allows dmpe to stabilize a wider range of metal oxidation states, particularly low oxidation states where π-backbonding is crucial.

Hemilability Phenomena in this compound Coordination

Hemilability is a phenomenon where one of the two donor atoms of a chelating ligand reversibly dissociates from the metal center, while the other remains coordinated. nih.gov This creates a vacant coordination site on the metal, which can be crucial for catalytic activity.

While dmpe typically forms stable, fully chelated complexes, it can exhibit hemilability under certain conditions. nih.govacs.orgubc.ca This behavior is often observed in complexes with specific metal centers and in the presence of other coordinating species. For instance, in a molybdenum complex, Cp*Mo(NO)(κ²-dmpe), the dmpe ligand can become hemilabile, allowing one of the phosphine groups to detach and react with other substrates. nih.govacs.orgresearchgate.net

The dissociation of one phosphine arm can be triggered by factors such as the electronic properties of the metal center, steric crowding in the coordination sphere, or the presence of a reactive substrate that can coordinate to the newly available site. nih.govacs.orgacs.org This transient opening of the chelate ring allows the metal complex to participate in reactions that would otherwise be sterically or electronically hindered. The hemilabile behavior of dmpe demonstrates its versatility as a ligand that can adapt to the electronic and steric demands of a chemical transformation. nih.govacs.orgamazonaws.com

Synthesis and Isolation Methodologies for 1,2 Bis Dimethylphosphino Ethane Metal Complexes

Synthetic Routes to Transition Metal Complexes with 1,2-Bis(dimethylphosphino)ethane

The preparation of transition metal complexes featuring the dmpe ligand can be achieved through several synthetic methodologies. These routes offer access to a wide range of complexes with varying electronic and steric properties.

Reactions of Metal Dihalides with this compound

A primary and straightforward method for synthesizing dmpe metal complexes involves the direct reaction of a transition metal dihalide with the dmpe ligand. illinois.eduillinois.edu This reaction typically yields brightly colored, highly crystalline octahedral complexes with the general formula trans-MCl₂(dmpe)₂. This method has been successfully applied to a range of first-row transition metals, including titanium (Ti), vanadium (V), chromium (Cr), and iron (Fe). illinois.edu

For instance, the reaction of titanium dichloride (TiCl₂) with dmpe produces trans-TiCl₂(dmpe)₂. illinois.edu Similarly, the corresponding vanadium and chromium complexes, trans-VCl₂(dmpe)₂ and trans-CrCl₂(dmpe)₂, can be synthesized from their respective dichlorides. illinois.eduillinois.edu While the manganese (Mn) dichloride analogue could not be prepared directly, the dibromide and diiodide versions, trans-MnBr₂(dmpe)₂ and trans-MnI₂(dmpe)₂, are accessible from the respective manganese dihalides. illinois.eduillinois.edu

The resulting halide complexes serve as versatile starting materials for the synthesis of other dmpe derivatives. illinois.edu

Table 1: Examples of trans-MCl₂(dmpe)₂ Complexes from Metal Dihalides

| Metal (M) | Starting Metal Dihalide | Resulting Complex | Reference |

|---|---|---|---|

| Titanium (Ti) | TiCl₂ | trans-TiCl₂(dmpe)₂ | illinois.edu |

| Vanadium (V) | VCl₂ | trans-VCl₂(dmpe)₂ | illinois.edu |

| Chromium (Cr) | CrCl₂ | trans-CrCl₂(dmpe)₂ | illinois.eduillinois.edu |

| Iron (Fe) | FeCl₂ | trans-FeCl₂(dmpe)₂ | illinois.edu |

| Manganese (Mn) | MnBr₂ | trans-MnBr₂(dmpe)₂ | illinois.eduillinois.edu |

| Manganese (Mn) | MnI₂ | trans-MnI₂(dmpe)₂ | illinois.eduillinois.edu |

Alkylation Reactions of Metal-Halide-1,2-Bis(dimethylphosphino)ethane Complexes

The metal-halide bonds in the initially formed MCl₂(dmpe)₂ complexes are susceptible to substitution reactions, particularly alkylation. illinois.eduillinois.edu Treatment of these halide complexes with alkylating agents such as methyllithium (B1224462) (LiMe) or dimethylmagnesium (MgMe₂) leads to the formation of dimethyl complexes. illinois.edu

For vanadium, chromium, and manganese, this alkylation proceeds to yield the trans-MMe₂(dmpe)₂ complexes. illinois.eduillinois.edu However, the outcome can be more complex for other metals. In the case of titanium, the alkylation of trans-TiCl₂(dmpe)₂ results in a mixture of trans-TiMeCl(dmpe)₂ and trans-TiMe₂(dmpe)₂. illinois.eduillinois.edu For iron, the reaction yields the cis-FeMe₂(dmpe)₂ isomer. illinois.eduillinois.edu

These alkylation reactions demonstrate the tunability of the electronic properties of the metal center by replacing halide ligands with methyl groups. The nature of the M-Me bond can vary significantly depending on the metal's electron count. illinois.edu

In Situ Generation of Catalytically Active this compound Complexes

In certain catalytic applications, the active dmpe complex is not pre-synthesized and isolated but is instead generated in situ. This approach involves combining the metal precursor and the dmpe ligand directly in the reaction vessel under conditions that promote the formation of the catalytically active species. rsc.org For example, catalytically active nickel-dmpe complexes can be formed in situ for use in carbon dioxide fixation reactions. rsc.org This method can be highly efficient, as it bypasses the need for isolating and purifying the catalyst, and can sometimes lead to the formation of highly active, transient catalytic species. nih.gov The success of in situ generation often depends on the specific reaction conditions, including the solvent, temperature, and the presence of co-catalysts or additives. rsc.org

Immobilization Strategies for Heterogeneous this compound Catalytic Systems

To enhance the reusability and facilitate the separation of dmpe-based catalysts, immobilization onto solid supports is a common strategy. mdpi.comnih.gov This converts a homogeneous catalyst into a heterogeneous one, which can be easily recovered from the reaction mixture. youtube.com

Surface Chemisorption onto Inert Supports (e.g., Silica)

One effective method for immobilizing dmpe complexes is through chemisorption onto the surface of an inert support material, such as silica (B1680970) (SiO₂). tcichemicals.comtamu.edunih.gov This process typically involves modifying the dmpe ligand with a functional group that can form a covalent bond with the support's surface. tcichemicals.com For instance, a dmpe ligand can be functionalized with a triethoxysilyl group. tcichemicals.com This modified ligand can then react with the silanol (B1196071) groups (Si-OH) on the silica surface, forming strong Si-O-Si bonds and effectively anchoring the ligand, and consequently the metal complex, to the support. tcichemicals.comd-nb.info

The immobilization process needs to be carefully controlled to avoid side reactions, such as the self-condensation of the silane-functionalized ligands. tamu.edud-nb.info The choice of solvent and reaction conditions can significantly impact the surface coverage and the integrity of the immobilized complex. tamu.edu

Influence of Ligand Basicity on Immobilization Efficiency

The basicity of the phosphine (B1218219) ligand can play a crucial role in the efficiency of the immobilization process. rsc.org Ligand basicity affects the electronic properties of the metal center, which in turn can influence the strength of the interaction between the complex and the support material. catalysis.blogyoutube.com

In the context of immobilization on acidic supports like silica, a more basic phosphine ligand can lead to stronger interactions with the surface silanol groups. However, excessively strong interactions might also lead to undesirable side reactions or deactivation of the catalyst. The optimal ligand basicity is often a balance between ensuring efficient immobilization and maintaining high catalytic activity. rsc.org The electronic properties of the ligand can be tuned by modifying the substituents on the phosphorus atoms, thereby influencing its basicity and, consequently, its performance in a heterogeneous catalytic system. catalysis.blog

Advanced Characterization and Spectroscopic Analysis of 1,2 Bis Dimethylphosphino Ethane Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of dmpe complexes in solution.

¹H and ³¹P NMR for Ligand and Hydride Characterization

Proton (¹H) and phosphorus-31 (³¹P) NMR are fundamental techniques for the initial characterization of dmpe complexes. The ¹H NMR spectra provide information about the protons on the dmpe ligand, including the methyl and ethylene (B1197577) bridge protons. Chemical shifts and coupling constants in the ¹H NMR spectra can indicate the coordination environment and the stereochemistry of the complex. For instance, the ¹H and ¹³C{¹H} NMR resonances of a manganese-dmpe complex have been used to indicate a cis-octahedral arrangement around the manganese center. illinois.edu In hydride complexes, the ¹H NMR spectrum is crucial for identifying and characterizing the hydride ligands, which typically appear at distinct upfield chemical shifts. For example, in a chromium hydride complex, the hydride resonance appears as a quintet at -6.91 ppm due to coupling with the four equivalent phosphorus nuclei. illinois.edu

³¹P NMR spectroscopy is particularly informative for dmpe complexes. The chemical shift of the phosphorus atoms is highly sensitive to the nature of the metal center, its oxidation state, and the other ligands present. nih.gov For instance, the ³¹P{¹H} NMR spectrum of [Ni(dmpe)₂][BF₄]₂ shows a signal that exhibits an isotope shift when the solvent is changed from protic to deuterated, indicating solvent interaction. rsc.org Furthermore, the coupling between phosphorus nuclei and other magnetically active nuclei, such as ¹H in hydrides or the metal center itself (if NMR active), provides valuable structural information. In some cases, such as with certain manganese complexes, quadrupolar effects from the metal nucleus can lead to broadened and less informative ³¹P NMR spectra. illinois.edu

| Complex | Solvent | ¹H NMR Chemical Shifts (ppm) | ³¹P{¹H} NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| [HNi(dmpe)₂][BF₄] | CD₃CN | 1.78 (CH₂), 1.41 (P(CH₃)₂), -14.0 (NiH) | Not Reported | rsc.org |

| CrH₄(dmpe)₂ | C₆D₆ | -6.91 (CrH, quintet, JP-H = 56.1 Hz) | 78.8 | illinois.edu |

| [Mn(AlH₄)(dmpe)₂]₂ | Not Reported | -15.02 (MnHAl), +5.05 (AlH) | Uninformative | illinois.edu |

Variable-Temperature (VT) NMR Studies for Reaction Equilibria and Dynamics

Variable-temperature (VT) NMR is a powerful technique used to study dynamic processes in solution, such as ligand exchange, conformational changes, and reaction equilibria. numberanalytics.comnih.govrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the rates of these dynamic processes. numberanalytics.com For example, VT ¹H NMR studies can reveal the presence of multiple isomers in solution and the energy barriers for their interconversion. researchgate.net This technique is crucial for understanding the fluxional behavior of many dmpe complexes and for elucidating reaction mechanisms. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Bond Strength Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and provides valuable information about the bonding within a complex. In dmpe complexes, IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the dmpe ligand and other functional groups present in the molecule. For example, the C-H stretching frequencies of the methyl groups on the dmpe ligand can be observed. illinois.edu

More importantly, IR spectroscopy can be used to assess the strength of specific bonds. For instance, in metal carbonyl complexes containing dmpe, the frequency of the C-O stretching vibration is sensitive to the extent of back-bonding from the metal to the carbonyl ligand. A lower C-O stretching frequency indicates stronger back-bonding and a weaker C-O bond. kpi.ua Similarly, in metal hydride complexes, the M-H stretching frequency provides a direct measure of the M-H bond strength. In a manganese tetrahydridoaluminate complex with dmpe, IR stretches at 1740, 1610, and 970 cm⁻¹ were assigned to various Al-H and Mn-H-Al modes. illinois.edu

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| [Mn(AlH₄)(dmpe)₂]₂ | Al-H and Mn-H-Al | 1740, 1610, 970 | illinois.edu |

| CrMe₂(dmpe)₂ | C-H (CrMe) | 2780 | illinois.edu |

| Cr(N₂)₂(dmpe)₂ | N≡N | 1932 | illinois.edu |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Ligand-to-Metal Charge Transfer (LMCT) Investigations

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. libretexts.org In transition metal complexes, these transitions often involve the d-orbitals of the metal center. The energy and intensity of the absorption bands can provide insights into the electronic structure and geometry of the complex. bath.ac.uk

A key aspect of the electronic spectra of many dmpe complexes is the presence of ligand-to-metal charge transfer (LMCT) bands. mdpi.com These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. The energy of the LMCT band is related to the difference in energy between the ligand and metal orbitals. For instance, in a series of copper(II) complexes, absorption bands in the visible region were assigned to LMCT transitions. mdpi.com Quantum chemical calculations can be used to assign the electronic absorption spectra and to understand the nature of the electronic transitions. nih.gov

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|---|

| [Ni(bpy)(mp)] | DMF | 532 | 2178 | LMCT | researchgate.net |

| [Ni(dmbpy)(mp)] | DMF | 519 | 4698 | LMCT | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems and Spin State Determination

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, which are molecules with unpaired electrons. nationalmaglab.org Many dmpe complexes, particularly those of transition metals in certain oxidation states, are paramagnetic. EPR spectroscopy provides information about the electronic spin state of the metal center and the interaction of the unpaired electrons with the surrounding nuclei. rsc.org

For example, EPR has been used to study a series of square planar Cu(II) complexes, providing insights into their electronic and structural properties. cardiff.ac.uk In high-spin manganese(II) complexes with dmpe, X-band EPR spectra are characteristic of a ⁶S₅/₂ ground state. illinois.edu

High-Frequency and -Field EPR (HFEPR) for Ground-State Electronic Structure

High-Frequency and -Field EPR (HFEPR) is an advanced EPR technique that uses higher microwave frequencies and magnetic fields than conventional EPR. This allows for the study of systems with large zero-field splitting, which is common for integer-spin systems like many dmpe complexes. HFEPR is particularly valuable for determining the ground-state electronic structure of these challenging systems.

A notable application of HFEPR is the characterization of trans-[CrCl₂(dmpe)₂], a rare example of a six-coordinate d⁴ complex with an S=1 (spin triplet) ground state. nih.gov HFEPR analysis of this complex yielded a complete set of spin Hamiltonian parameters, providing a detailed description of its electronic structure. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| D | +7.39(1) cm⁻¹ | nih.gov |

| E | +0.093(1) cm⁻¹ | nih.gov |

| g | [1.999(5), 2.00(1), 2.00(1)] | nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The structural insights gained from X-ray diffraction are crucial for understanding the steric and electronic effects of the dmpe ligand. For instance, in trans-MCl₂(dmpe)₂ (M = Ti, V, Cr, Fe) complexes, X-ray crystallography confirms the octahedral geometry around the metal center with the two dmpe ligands in a trans configuration. rsc.org Similarly, the structures of trans-MnBr₂(dmpe)₂ and trans-MnI₂(dmpe)₂ have been elucidated, revealing important details about the manganese coordination environment. rsc.orgillinois.edu

Detailed crystallographic studies have also been performed on organometallic dmpe complexes. The X-ray crystal structure of Cr(CH₃)₂(dmpe)₂ has been determined, providing a foundational understanding of its molecular geometry. illinois.edu Furthermore, the structural characterization of both oxidation states of [Re(dmpe)₂(depe)]²⁺/⁺ (where depe is 1,2-bis(diethylphosphino)ethane) has been accomplished, offering a rare glimpse into the structural changes accompanying electron transfer. acs.orgnih.gov In another example, the molecular structure of Ti(CO)₂(PF₃)(dmpe)₂ was determined by X-ray diffraction, confirming its formulation. tku.edu.tw

The power of this technique is further highlighted in the characterization of more complex systems, such as the dimer [Mn(AlH₄)(dmpe)₂]₂, where X-ray crystallography revealed a centrosymmetric structure with a Mn(μ-H₂)AlH(μ-H)₂AlH₂(μ-H)₂Mn bridge. illinois.edu These precise structural determinations are fundamental to correlating structure with reactivity and physical properties.

Table 1: Selected Crystallographic Data for dmpe Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| Cr(CH₃)₂(dmpe)₂ illinois.edu | Monoclinic | P2₁/c | - | - |

| CrH₂(dmpe)₂ illinois.edu | Monoclinic | P2₁/c | - | - |

| W(N₂)₂(dmpe)₂ illinois.edu | Triclinic | Pī | - | - |

| MnBr₂(dmpe)₂ illinois.edu | - | - | Mn-Br: 2.666(5), Mn-P: 2.655(6) | Br-Mn-P: 90.7(2), P-Mn-P: 78.7(2) |

| Ti(CO)₂(PF₃)(dmpe)₂ tku.edu.tw | Monoclinic | P2₁/c | - | - |

Note: Detailed crystallographic parameters such as lattice constants (a, b, c, α, β, γ) and unit cell volume (V) are available in the cited literature.

Mass Spectrometry in Complex Characterization and Stability Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and elemental composition of a compound. In the study of 1,2-bis(dimethylphosphino)ethane (dmpe) complexes, mass spectrometry serves as a crucial tool for confirming the identity of newly synthesized complexes and assessing their stability.

For instance, the observation of the molecular ion peak in the mass spectrum of a dmpe complex provides strong evidence for its successful synthesis and integrity in the gas phase. Fragmentation patterns can reveal the stepwise loss of ligands, which can be correlated with the binding energies of the dmpe and other ancillary ligands to the metal center. This information is complementary to data obtained from other techniques like X-ray crystallography and NMR spectroscopy, contributing to a more complete understanding of the complex's properties.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Electronic Populations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS has been applied to the study of rhenium phosphine (B1218219) complexes, including those with dmpe, to probe the core-level binding energies of the constituent atoms. nih.gov

By analyzing the binding energies of the core electrons (e.g., Re 4f, P 2p), information about the oxidation state of the metal center and the electronic environment of the phosphorus donor atoms in the dmpe ligand can be obtained. Changes in the electronic population around the metal and ligand atoms due to coordination and redox processes are reflected in shifts in the core-level binding energies. This data is invaluable for understanding the electronic structure and bonding in these complexes.

Spectroelectrochemical Techniques for Redox Process Interrogation

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of electrogenerated species. This powerful technique allows for the simultaneous measurement of electrochemical data (e.g., formal redox potentials) and spectroscopic data (e.g., UV-vis or luminescence spectra) of a complex in different oxidation states.

The redox chemistry of a series of technetium and rhenium complexes containing the dmpe ligand has been extensively investigated using spectroelectrochemical techniques. acs.orgnih.gov For technetium complexes of the type trans-[Tc(dmpe)₂X₂]⁺ (X = Cl, Br), these studies have been conducted in nonaqueous media using a gold-minigrid optically transparent thin-layer electrode (OTTLE). This setup allows for the in-situ generation and spectroscopic characterization of the Tc(II) and Tc(I) species.

Similarly, for a series of low-valent rhenium phosphine complexes with the general formula [Re(dmpe)₃₋ₓ(depe)ₓ]²⁺/⁺, UV-vis and luminescence spectroelectrochemistry were used to study the spectral properties of the Re(I) and Re(II) forms. acs.orgnih.gov These experiments revealed that the Re(II) complexes are red and exhibit absorption features between 350 and 600 nm. acs.orgnih.gov

The data obtained from spectroelectrochemical experiments, such as the formal reduction potentials and the absorption spectra of the different oxidation states, are crucial for understanding the electronic transitions and the nature of the orbitals involved in the redox processes.

Table 2: Spectroelectrochemical Data for Selected dmpe Complexes

| Complex Series | Redox Couple | E°' (V vs. Ag/AgCl) in Propylene Carbonate | Spectroscopic Observations |

|---|---|---|---|

| [Tc(dmpe)₃]²⁺/⁺ | Tc(II)/Tc(I) | +0.330 | - |

| [Re(dmpe)₃₋ₓ(depe)ₓ]²⁺/⁺ acs.orgnih.gov | Re(II)/Re(I) | -0.09 to -0.28 (vs. Ferrocene) | Re(II) forms are red with absorption from 350-600 nm. |

Electronic Structure and Bonding Theories of 1,2 Bis Dimethylphosphino Ethane Metal Complexes

Quantum Chemical Theoretical Approaches

Modern computational chemistry offers powerful tools for elucidating the electronic properties of dmpe complexes. Density functional theory (DFT) and ab initio methods are at the forefront of these theoretical investigations, providing detailed information about ground and excited states, as well as optimized structural parameters.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure of transition metal complexes, including those with dmpe ligands. researchgate.netresearchgate.net DFT calculations are used to determine ground state energies, molecular geometries, and a variety of other properties. researchgate.net For instance, in studies of copper (II) and zinc (II) complexes, DFT has been employed to determine geometric parameters like bond lengths and angles. biointerfaceresearch.com

Time-dependent DFT (TDDFT) is a widely used extension for investigating electronic excited states. researchgate.netuci.edu This approach allows for the calculation of excitation energies and the assignment of electronic absorption spectra. researchgate.netnih.gov For example, in the trans-[CrCl2(dmpe)2] complex, quantum chemical theory (QCT) computations, including DFT, were used to assign the electronic absorption spectrum in toluene. nih.gov DFT calculations have also been instrumental in understanding the molecular and electronic structures of cationic iron carbene complexes containing diphosphine ligands. researchgate.net

The choice of the exchange-correlation functional and basis set in DFT calculations is crucial for obtaining accurate results. arxiv.org Different functionals may yield varying results, particularly for properties sensitive to electron correlation, such as spin-state ordering. arxiv.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to study dmpe complexes. These methods can provide highly accurate structural parameters. For example, in the study of nickel(II) 1,2-bis(diphenylphosphino)ethane (B154495) dithiolate complexes, ab initio calculations were used to investigate intramolecular interactions. rsc.org While computationally more demanding than DFT, ab initio methods serve as a valuable benchmark for the accuracy of other computational techniques. rsc.org In some studies, both DFT and ab initio methods are used in conjunction to provide a comprehensive understanding of the electronic structure. researchgate.net

Ligand Field Theory and Molecular Orbital Analysis in 1,2-Bis(dimethylphosphino)ethane Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org It is an application of molecular orbital theory and is crucial for understanding the d-orbital splitting in complexes with dmpe. wikipedia.org The magnitude of this splitting determines the electronic and magnetic properties of the complex. libretexts.org

Spin State Analysis and Magnetic Properties of Transition Metal Centers

The spin state of a transition metal center in a dmpe complex is determined by the arrangement of electrons in the d-orbitals, which is in turn governed by the ligand field splitting (Δo) and the spin-pairing energy. rsc.org A large Δo, as is often the case with dmpe, can lead to low-spin complexes where electrons preferentially pair up in the lower energy t2g orbitals. nih.govresearchgate.net

A notable example is the trans-[CrCl2(dmpe)2] complex, which is a rare case of a six-coordinate d4 system with an S = 1 (spin triplet) ground state, as opposed to the more common high-spin (S = 2, spin quintet) state for such systems. nih.gov The magnetic properties of this complex were characterized using high-frequency and -field electron paramagnetic resonance (HFEPR) spectroscopy, which provided a complete set of spin Hamiltonian parameters. nih.gov The variation of magnetic properties with temperature can also reveal spin-state transitions. researchgate.net

Table 1: Spin Hamiltonian Parameters for trans-[CrCl2(dmpe)2]

| Parameter | Value |

| D | +7.39(1) cm⁻¹ |

| E | +0.093(1) cm⁻¹ |

| E/D | 0.012 |

| g-values | [1.999(5), 2.00(1), 2.00(1)] |

| Data from a study on the electronic structure and magnetic properties of the complex. nih.gov |

Delocalization of Electronic Charge in Mixed-Valence Systems

Electron delocalization is a key feature in mixed-valence complexes, where a metal ion exists in more than one oxidation state. While specific studies focusing solely on charge delocalization in mixed-valence dmpe systems are not extensively detailed in the provided context, the principles can be inferred. The bridging ligands play a crucial role in mediating the electronic communication between the metal centers. In binuclear gold(I) complexes with bridging bis(diphenylphosphino)methane (B1329430) (a related diphosphine ligand), the distance between the metal ions is indicative of aurophilic interactions, suggesting some degree of electronic communication. nih.gov

In a series of low-valent rhenium phosphine (B1218219) complexes, including those with dmpe, reversible one-electron transfer between Re(I) and Re(II) was observed, indicating the stability of different oxidation states and the potential for charge delocalization in related systems. nih.gov The study of such systems is important for understanding electron transfer processes and designing molecular electronic materials.

Nature of Metal-Ligand Bonding: σ-Donation and π-Back-bonding Interactions

The bonding between a transition metal and the dmpe ligand is characterized by a combination of σ-donation and π-back-bonding. nih.govresearchgate.net

σ-Donation: The phosphorus atoms of the dmpe ligand each have a lone pair of electrons in a σ-symmetry orbital, which can be donated to an empty d-orbital of the metal center, forming a strong σ-bond. classace.iolibretexts.org This electron donation from the ligand to the metal is a primary feature of the metal-phosphine bond.

π-Back-bonding: In addition to σ-donation, there is a synergistic π-interaction. The metal can donate electron density from its filled d-orbitals (of t2g symmetry in an octahedral complex) into empty orbitals of the ligand that have π-symmetry. libretexts.orglibretexts.org In the case of phosphine ligands, these acceptor orbitals are often considered to be the empty phosphorus 3d orbitals or P-C σ* orbitals. libretexts.orglibretexts.org This π-back-bonding strengthens the metal-ligand bond and influences the electronic properties of the complex. libretexts.org

The extent of π-back-bonding can vary. For instance, in trans-[VCl2(dmpe)2], DFT calculations indicated that the π-interactions from the dmpe ligands were modest. researchgate.net In contrast, for the corresponding Cr(II) complex, trans-[CrCl2(dmpe)2], the π-contributions from the dmpe ligands were more significant. researchgate.net

Mechanistic and Catalytic Transformations Mediated by 1,2 Bis Dimethylphosphino Ethane Complexes

Fundamental Organometallic Reaction Mechanisms

The reactivity of dmpe-metal complexes is underpinned by a series of fundamental organometallic reaction steps. These elementary steps, including oxidative addition, reductive elimination, C-H bond activation, and insertion reactions, form the basis of many catalytic processes.

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Oxidative addition and its reverse, reductive elimination, are fundamental reactions in organometallic chemistry, often serving as key steps in catalytic cycles. lehigh.edu In oxidative addition, the metal center's oxidation state and coordination number increase, while in reductive elimination, they decrease, typically resulting in the formation of a new bond between two ligands. wikipedia.org

Complexes of 1,2-bis(dimethylphosphino)ethane are well-suited to participate in these transformations due to the ligand's ability to stabilize multiple oxidation states of the metal center. For instance, the reaction of cis-[M(CO)₂(dmpe)₂] (where M = Cr or Mo) with alkyl halides proceeds via an oxidative addition mechanism. nih.gov The process is initiated by an outer-sphere electron transfer from the d⁶ metal(0) complex to the alkyl halide. nih.gov

Reductive elimination from dmpe complexes is equally significant. For this reaction to occur, the two groups to be eliminated must typically be in a cis orientation on the metal's coordination sphere. wikipedia.orgsigmaaldrich.com The stability of the resulting LₙM fragment is crucial for its reentry into the catalytic cycle. youtube.com The electronic properties of the dmpe ligand can influence the rates of both oxidative addition and reductive elimination. The strong electron-donating nature of dmpe can favor oxidative addition by making the metal center more electron-rich and nucleophilic. Conversely, it can disfavor reductive elimination by stabilizing the higher oxidation state of the metal.

A study on a platinum(IV) complex, (dmpe)PtMe₃I, provided insight into the electronic changes during the initial stages of reductive elimination. Computational analysis suggested that the loss of an iodide ligand initiates a flow of electron density from a methyl group to the platinum center, effectively starting the reduction of the metal before the final C-C bond formation. rsc.org

Carbon-Hydrogen (C-H) Bond Activation and Cleavage: Stoichiometric and Catalytic Aspects

The activation and functionalization of otherwise inert C-H bonds is a significant goal in chemistry, and dmpe complexes have demonstrated notable capabilities in this area. acs.orgstrem.com These reactions can be either stoichiometric, where the dmpe complex is consumed in the reaction, or catalytic, where it facilitates the transformation of a substrate.

A prominent example of stoichiometric C-H activation involves the generation of Ru(0)(dmpe)₂, which can activate a C-H bond of a ligand's phosphinomethyl group or a C-H bond of naphthalene. acs.org In another instance, the complex cis-[Ru(dmpe)₂H₂] was found to react with hexafluorobenzene (B1203771) at low temperatures, leading exclusively to the product of C-F bond activation rather than C-H activation. digitellinc.com

Palladium-catalyzed ligand-directed C-H functionalization has emerged as a powerful synthetic tool. nih.govnih.govresearchgate.netscilit.com While many of these systems utilize various directing groups to achieve site-selectivity, the principles are applicable to dmpe-ligated systems. The general catalytic cycle for these transformations often involves the coordination of a directing group to the palladium center, followed by cyclometalation to form a palladacycle. nih.gov This intermediate can then undergo oxidation and reductive elimination to yield the functionalized product. The strong coordinating ability of dmpe can play a crucial role in stabilizing the palladium intermediates throughout this cycle.

The activation of C-H bonds can proceed through different mechanisms, including oxidative addition, electrophilic substitution, and metal-ligand cooperation. acs.orglibretexts.org In the context of dmpe complexes, the electron-rich nature of the metal center, induced by the dmpe ligands, often favors an oxidative addition pathway for C-H bond cleavage. nih.gov

Insertion Reactions into Metal-Hydride Bonds

Insertion reactions are a critical class of organometallic transformations where an unsaturated molecule inserts into a metal-ligand bond, most notably a metal-hydride (M-H) bond. acs.org This step is fundamental to many catalytic processes, including hydrogenation and hydroformylation. The dmpe ligand, by stabilizing the metal center and influencing its reactivity, plays a significant role in these reactions.

A clear example is the chemistry of the molybdenum hydride complex trans-Mo(dmpe)₂(H)(NO). This complex was found to react with disubstituted aromatic imines, resulting in the insertion of the C=N bond into the Mo-H bond to form new amido complexes. nih.gov The reaction was found to be an associative process with a mild exothermic nature. chemimpex.com

Similarly, the insertion of small molecules like sulfur into metal-hydride bonds has been observed. In a related system using the bulkier dcppe (bis(dicyclohexylphosphino)ethane) ligand, a single sulfur atom from elemental sulfur was found to insert into the Pt-H bond of [(dcppe)PtRH] complexes. lehigh.edu

The insertion of carbon dioxide into metal-hydride bonds is a key step in the catalytic reduction of CO₂. The kinetics and mechanism of this insertion can be influenced by the ligands on the metal. For inner-sphere CO₂ insertion, where CO₂ directly interacts with the metal in the transition state, more electron-rich ancillary ligands can accelerate the reaction. ukzn.ac.za The strong electron-donating character of dmpe would be expected to facilitate such insertions.

Homogeneous Catalysis

Complexes of this compound are effective catalysts in a range of homogeneous catalytic reactions. Their ability to stabilize metal centers in various oxidation states and their influence on the electronic and steric environment of the metal are key to their catalytic efficacy.

Catalytic Hydrogenation of Organic Substrates (Alkenes, Arenes)

The catalytic hydrogenation of unsaturated organic compounds is a fundamental industrial process, and dmpe complexes have been employed as effective catalysts. scilit.comnih.gov The hydrogenation of alkenes and alkynes can be achieved using various transition metal complexes, with the ligand playing a crucial role in determining the catalyst's activity and selectivity. acs.orgshu.ac.uk

Palladium complexes containing phosphine (B1218219) ligands are active catalysts for the hydrogenation of alkenes and alkynes under mild conditions. nih.gov Mechanistic studies often point to the formation of a palladium monohydride as the active species. nih.gov In the context of dmpe, the [Ni(dmpe)₂H]⁺ complex has been studied for its thermodynamic hydricity, a key parameter in hydrogenation catalysis. dntb.gov.ua

While precious metals have historically dominated this field, there is a growing interest in using earth-abundant metals like iron. Iron dinitrogen complexes supported by bis(imino)pyridine and bis(arylimidazol-2-ylidene)pyridine ligands have shown high turnover frequencies for the hydrogenation of even hindered, unfunctionalized alkenes. shu.ac.uk Although not a direct example of a dmpe complex, this highlights the potential for carefully designed ligand systems to enable challenging transformations with first-row transition metals.

The table below summarizes representative data for the catalytic hydrogenation of alkenes using different metal complexes, illustrating the types of transformations possible.

| Catalyst | Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| (iPrCNC)Fe(N₂)₂ | trans-methyl stilbene | 1,2-diphenylethane | 5 mol% [Fe], 4 atm H₂, 23 °C, 24 h | >95 | shu.ac.uk |

| (MeCNC)Fe(N₂)₂ | trans-methyl stilbene | 1,2-diphenylethane | 5 mol% [Fe], 4 atm H₂, 23 °C, <1 h | >95 | shu.ac.uk |

| [Rh(PONOP-iPr)(COD)]⁺ | 1,5-Cyclooctadiene (COD) | Cyclooctene (COE) and Cyclooctane (COA) | 5 mol% catalyst, H₂, 24 h | 78 (2.5:1 COE:COA) | nih.gov |

Carbon Dioxide (CO₂) Activation and Reduction to Value-Added Chemicals

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a major area of research. Homogeneous molecular catalysts, including those based on dmpe, offer promising routes for CO₂ reduction under mild conditions. The activation of CO₂ is challenging due to its thermodynamic stability, requiring catalysts that can provide a low-energy pathway for its transformation. nih.gov

A notable example is the [Pt(dmpe)₂]²⁺ complex, which has been shown to be a highly selective electrocatalyst for the reduction of CO₂ to formate (B1220265). chemimpex.com Mechanistic studies revealed that both kinetic and thermodynamic factors contribute to its high Faradaic efficiency. A key feature is the rapid protonation at the reduced metal center, which favors the formation of a metal hydride. chemimpex.com This hydride then reacts exergonically with CO₂ in the rate-limiting step to produce formate. chemimpex.com

Another dmpe-based system, [Co(dmpe)₂(H)₂]⁺, has been identified as a potential electrocatalyst for the aqueous reduction of CO₂ to formate. digitellinc.com The thermodynamic properties (hydricity) of this complex at pH greater than 7.4 are favorable for hydride transfer to CO₂ over the competing hydrogen evolution reaction. digitellinc.com Controlled potential electrolysis experiments have confirmed its catalytic activity for CO₂ reduction under specific pH conditions. digitellinc.com

The general mechanism for the two-electron reduction of CO₂ by metal complexes can lead to either formic acid (or formate) or carbon monoxide. nih.gov The selectivity is often dictated by the nature of the metal and the supporting ligands. The strong σ-donating ability of dmpe can influence the electronic properties of the metal center, thereby tuning the catalytic activity and product distribution.

The following table presents data on the catalytic reduction of CO₂ using dmpe-containing complexes.

| Catalyst | Product | Method | Key Finding | Reference |

|---|---|---|---|---|

| [Pt(dmpe)₂]²⁺ | Formate | Electrocatalysis | High Faradaic efficiency and selectivity due to favorable kinetics and thermodynamics of hydride formation and subsequent CO₂ insertion. | chemimpex.com |

| [Co(dmpe)₂(H)₂]⁺ | Formate | Aqueous Electrocatalysis | Favorable hydricity at pH > 7.4 allows for selective hydride transfer to CO₂ over hydrogen evolution. | digitellinc.com |

Dinitrogen (N₂) Reduction to Ammonia (B1221849)

The reduction of dinitrogen (N₂) to ammonia (NH₃) is a fundamental process in chemistry and biology. While the Haber-Bosch process achieves this industrially under harsh conditions, researchers have explored molecular complexes as catalysts under milder conditions. nih.gov Complexes involving this compound (dmpe) have been investigated for their potential in this transformation.

Theoretical studies using density functional theory have been performed on intermediates in the reaction of Fe(dmpe)₂N₂ with protons. acs.orgnih.gov Three primary mechanisms have been investigated:

Chatt-like mechanism: This involves the stepwise addition of protons to the terminal nitrogen atom. This pathway was found to be the least energetically favorable. acs.orgnih.gov

Dimeric mechanism: This pathway involves the dimerization of the Fe(dmpe)₂N₂ complex, followed by the stepwise addition of protons to form hydrazine (B178648). While energetically more favorable than the Chatt-like mechanism, many of the dimeric intermediates tend to dissociate back into monomers. acs.org

Alternating protonation mechanism: This mechanism proceeds through diazene (B1210634) and hydrazine intermediates, formed by the alternating protonation of each nitrogen atom. This was determined to be the most energetically favorable pathway for the reduction of N₂ to ammonia in this system. acs.org

| Complex | Proposed Mechanism | Key Intermediates | Energetic Favorability |

| Fe(dmpe)₂N₂ | Chatt-like | M-N-NH₂, M=N-NH₃ | Least Favorable |

| Fe(dmpe)₂N₂ | Dimeric | [Fe(dmpe)₂(μ-N₂)]₂ | Favorable, but dissociation prone |

| Fe(dmpe)₂N₂ | Alternating Protonation | Diazene, Hydrazine | Most Favorable |

Hydrogen/Deuterium (B1214612) (H/D) Exchange Reactions

Hydrogen-deuterium exchange (H/D exchange) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom, or vice versa. wikipedia.org This process is a valuable tool for studying protein structure, dynamics, and interactions, as well as for mechanistic investigations of catalytic reactions. nih.govnih.govnih.gov

Complexes of this compound (dmpe) have been utilized in catalytic H/D exchange reactions. For example, an electrocatalyst, [(dmpe)₂Ni][BF₄]₂, has been shown to facilitate the asymmetric hydrogenation of C=C bonds. acs.org In these reactions, deuterium labeling experiments are often conducted to probe the reaction mechanism. acs.org When a deuterated acid is used, the incorporation of deuterium at different positions in the product molecule can provide insights into the regioselectivity of hydride transfer and potential H/D exchange with residual water in the solvent. acs.org

The rate of H/D exchange can be influenced by several factors, including pH, temperature, and the presence of catalysts. mdpi.commdpi.com The exchange is generally catalyzed by acids, bases, or metal catalysts. wikipedia.org For instance, the rate of H/D exchange in proteins is at its minimum around pH 2.6. wikipedia.org

| Catalyst System | Substrate Type | Application of H/D Exchange | Key Findings |

| [(dmpe)₂Ni][BF₄]₂ | α,β-unsaturated amides | Mechanistic probe for hydrogenation | Deuterium incorporation reveals regioselectivity of hydride transfer. acs.org |

| Proline derivatives | Cyclohexanone | Structure-activity relationship study | Catalytic activity is dependent on the proline derivative's structure and the reaction's pD. mit.edu |

| Iridium(I) complex | Aromatic compounds | Development of continuous-flow deuteration | Continuous-flow system improves deuterium incorporation and safety. nih.gov |

Catalytic Cyclization of Aminoalkynes

The catalytic cyclization of aminoalkynes is a significant transformation in organic synthesis, providing access to various nitrogen-containing heterocyclic compounds. Gold catalysts, in particular, have shown remarkable efficiency in these reactions. The ligand this compound (dmpe) has been employed in these catalytic systems.

For instance, gold(I) complexes incorporating dmpe have been studied for the intramolecular hydroamination of alkynes. The catalytic activity is influenced by the electronic properties of the phosphine ligands. The use of dmpe, a strongly electron-donating ligand, can modulate the Lewis acidity of the gold center, thereby affecting the catalytic cycle.

The general mechanism for gold-catalyzed cyclization of aminoalkynes involves the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the amino group. Subsequent protonolysis or reductive elimination steps then yield the cyclized product and regenerate the active catalyst. The specific intermediates and pathways can vary depending on the substrate and the exact nature of the gold-dmpe complex.

Hydrodesulfurization Processes

Hydrodesulfurization (HDS) is a crucial industrial process for removing sulfur from petroleum products. This process typically involves the use of heterogeneous catalysts under high temperature and pressure. Homogeneous catalysis, using well-defined metal complexes, offers a pathway to study the fundamental steps of HDS under milder conditions.

Ruthenium complexes containing the this compound (dmpe) ligand have been investigated as models for HDS catalysts. These complexes can react with sulfur-containing molecules like thiophene (B33073) and its derivatives, leading to the cleavage of carbon-sulfur bonds. The dmpe ligand helps to stabilize the ruthenium center in various oxidation states throughout the catalytic cycle.

Studies have shown that [Ru(dmpe)₂] complexes can activate the C-S bonds of thiophenes, leading to the formation of metallacyclic intermediates. These intermediates can then undergo further reactions, such as hydrogenation, to release the desulfurized hydrocarbon and a metal-sulfide complex. The strong σ-donating and good π-accepting properties of dmpe are critical for the stability and reactivity of the key intermediates in these HDS model systems.

Photoredox Catalysis and Photoinduced Chemical Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive intermediates under mild conditions using visible light. beilstein-journals.org Transition metal complexes, including those with this compound (dmpe), play a significant role in this field. nsf.govunc.edu These complexes can absorb light and participate in electron transfer processes, initiating a wide range of chemical transformations. nsf.govunc.edu

Upon absorption of light, a metal complex is promoted to an electronically excited state. youtube.com This excited state can be a much stronger oxidant or reductant than the ground state, enabling it to participate in single-electron transfer (SET) with organic substrates. nih.gov The nature of the excited state is crucial and can be of different types, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nsf.govresearchgate.net

For instance, [Re(dmpe)₃]²⁺ and its technetium analog, [Tc(dmpe)₃]²⁺, possess highly oxidizing LMCT excited states. researchgate.net The excitation involves the transfer of an electron from the dmpe ligand to the metal center, formally reducing the metal and oxidizing the ligand. nsf.govunc.edu These excited states are powerful enough to oxidize even relatively inert organic molecules like benzene (B151609) and toluene. researchgate.net The photophysical properties of these complexes, such as their absorption and emission spectra, are studied to understand the nature of the excited states and their reactivity. nsf.govunc.eduresearchgate.net

| Complex | Excited State Type | Key Feature | Application |

| [Re(dmpe)₃]²⁺ | LMCT | Highly oxidizing excited state | Oxidation of inert organic substrates. researchgate.net |

| [Tc(dmpe)₃]²⁺ | LMCT | Extremely large excited-state potential | Oxidation of benzene and toluene. researchgate.net |

A complementary activation strategy in photoredox catalysis is visible light-induced homolysis (VLIH). nih.govnih.gov This process involves the formation of a light-absorbing metal-substrate complex which, upon photoexcitation, undergoes homolytic cleavage of the metal-substrate bond. nih.gov This generates a reduced metal center and a substrate-derived radical, which can then engage in further chemical transformations. nih.gov

This VLIH mechanism is particularly relevant for earth-abundant metal complexes, which often have very short-lived excited states that are not suitable for bimolecular electron transfer processes. nih.gov The key step is the formation of a suitable metal-substrate complex that can absorb visible light and undergo a dissociative LMCT transition. nih.govresearchgate.net This inner-sphere electron transfer pathway provides a powerful method for generating radicals from a variety of substrates. For example, copper(II) complexes have been shown to undergo VLIH of a Cu-Cl bond upon blue light irradiation, generating a Cu(I) species and a chlorine radical. researchgate.net

Activation, Deactivation, and Reversibility Phenomena in Homogeneous Catalytic Cycles

The efficacy of a homogeneous catalytic cycle hinges on the delicate balance between the stability of the catalyst and the lability of its ligands. The active species must be readily accessible from a stable precatalyst and must remain active throughout the reaction. However, various factors can disrupt this delicate equilibrium, leading to catalyst deactivation. Understanding these processes is crucial for optimizing reaction conditions and extending the catalyst's lifetime.

Ligand Dissociation and Re-coordination

The dissociation of a ligand from the metal center is a fundamental step in many catalytic cycles, creating a vacant coordination site necessary for substrate binding and subsequent transformation. Conversely, the re-coordination of the ligand can regenerate the active catalyst or lead to dormant species. For chelating ligands like dmpe, the dissociation of one phosphine arm is often the initial step, a process influenced by the metal's nature, its oxidation state, and the surrounding reaction environment.

While dmpe forms a strong chelate, the dissociation of one of its phosphine arms is a prerequisite for creating the necessary coordination space for catalysis in many instances. For example, in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, the dissociation of one arm of a bisphosphine ligand is believed to be necessary to form a monoligated Ni(II) species that can undergo transmetalation, a key step in the catalytic cycle. nih.gov Studies on related bisphosphine ligands have shown that the flexibility of the ligand backbone, which influences the ease of partial dissociation, can significantly impact catalytic efficiency. nih.gov

The rate of ligand exchange, a process involving both dissociation and re-coordination, can be probed using techniques like 2D EXSY NMR spectroscopy. Such studies on related phosphine ligands have provided evidence for a dissociative mechanism of ligand exchange, where the rate is independent of the concentration of the incoming ligand. nih.gov This suggests that the initial dissociation of the bound ligand is the rate-determining step.

The thermodynamics and kinetics of ligand dissociation are critical parameters. Kinetically labile complexes undergo rapid ligand exchange, while inert complexes exchange ligands slowly. cbpbu.ac.inlibretexts.org The lability of a complex is not necessarily related to its thermodynamic stability. A complex can be thermodynamically stable but kinetically labile, and vice versa. cbpbu.ac.in For instance, the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, is thermodynamically very stable but exchanges its cyanide ligands rapidly. cbpbu.ac.inlibretexts.org Conversely, the hexaamminecobalt(III) ion, [Co(NH₃)₆]³⁺, is thermodynamically unstable in acidic solution but hydrolyzes over several days. cbpbu.ac.inlibretexts.org

The reversibility of dmpe coordination is a key feature in some catalytic applications. For instance, in the electrocatalytic reduction of CO₂ to formate using a [Pt(dmpe)₂]²⁺ catalyst, the catalytic cycle involves the formation of a platinum-hydride intermediate, [HPt(dmpe)₂]⁺. nih.gov The ability of the dmpe ligand to stabilize the metal center in different oxidation states and to accommodate changes in coordination geometry is crucial for the reversibility of this cycle.

Influence of Impurities and Reaction Conditions on Catalyst Stability and Activity

The stability and activity of dmpe-metal complexes in catalytic cycles are highly susceptible to the influence of impurities and the prevailing reaction conditions, such as temperature, pressure, and solvent. These factors can either enhance catalytic performance or lead to irreversible deactivation through various pathways.

Influence of Impurities:

Impurities, even in trace amounts, can act as poisons to the catalyst. Common impurities include water, oxygen, sulfur compounds, and byproducts from the reaction itself.

Water: The presence of water can have a significant impact on catalyst stability. For palladium catalysts used in methane (B114726) oxidation, water can lead to both reversible inhibition by adsorption and irreversible deactivation through sintering of the palladium particles. mdpi.com The formation of inactive palladium hydroxide (B78521) species, Pd(OH)₂, has been proposed as a deactivation pathway at lower temperatures. mdpi.com While specific studies on dmpe complexes are scarce, it is reasonable to infer that water could have similar detrimental effects, particularly in reactions sensitive to protic species.

Sulfur Compounds: Sulfur-containing molecules are notorious poisons for many transition metal catalysts, including palladium. erowid.org They can strongly bind to the metal center, blocking active sites and leading to irreversible deactivation.

Byproducts: The accumulation of reaction byproducts can also inhibit or deactivate the catalyst. For example, in the hydrogenation of certain substrates, nitrogen-rich byproducts can block the active sites of palladium catalysts. cbpbu.ac.in

Influence of Reaction Conditions:

Temperature: Temperature is a critical parameter that can have a dual effect. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, ligand dissociation, or sintering of metal nanoparticles in supported catalysts. mdpi.comerowid.orgtue.nl For instance, studies on palladium catalysts have shown that particle growth can occur at temperatures as low as 330 K under a hydrogen atmosphere. erowid.org The optimal temperature for a catalytic process is therefore a compromise between achieving a high reaction rate and maintaining catalyst stability.

Solvent: The choice of solvent can significantly influence the stability and activity of a catalyst. The solvent can affect the solubility of the catalyst and reactants, the stability of intermediates, and the rate of ligand exchange. In some cases, the solvent can even participate directly in the catalytic cycle. For the electrocatalytic reduction of CO₂ with a [Pt(dmpe)₂]²⁺ catalyst, acetonitrile (B52724) was found to be a suitable solvent, allowing for high selectivity and catalyst stability. nih.gov

Pressure: In reactions involving gaseous reactants, such as hydrogenation or carbonylation, pressure is a key variable that affects the concentration of the reactant in the solution and can influence the position of equilibria within the catalytic cycle.

The following table summarizes the potential effects of various factors on the stability and activity of dmpe-metal catalysts, based on findings for related systems.

| Factor | Potential Effects on dmpe-Metal Catalyst Stability and Activity | Relevant Research Findings (on related systems) |

| Water | - Reversible inhibition through coordination to the metal center.- Irreversible deactivation via ligand hydrolysis or metal particle sintering. mdpi.com | Water can form inactive Pd(OH)₂ species on palladium catalysts. mdpi.com |

| Temperature | - Increased reaction rates at optimal temperatures.- Catalyst decomposition, ligand dissociation, or metal sintering at elevated temperatures. mdpi.comerowid.orgtue.nl | Palladium particle growth has been observed at temperatures as low as 330 K. erowid.org |

| Solvent | - Influences solubility of catalyst and reactants.- Affects stability of catalytic intermediates and ligand exchange rates. nih.gov | Acetonitrile proved to be a good solvent for a [Pt(dmpe)₂]²⁺ catalyzed reaction. nih.gov |

| Impurities (e.g., Sulfur) | - Strong coordination to the metal center, blocking active sites.- Irreversible catalyst poisoning. erowid.org | Sulfur compounds are known poisons for palladium catalysts. erowid.org |

Advanced Research Applications and Interdisciplinary Connections

1,2-Bis(dimethylphosphino)ethane Complexes in Materials Science Research

The synthesis of novel coordination complexes with unique properties is a cornerstone of materials science. The dmpe ligand has been instrumental in creating a variety of metallic complexes with interesting structural and reactive characteristics.

Researchers have synthesized and characterized numerous dmpe complexes, revealing their potential for new material applications. For instance, molybdenum complexes of dmpe have been shown to react with elemental sulfur to form rare bimetallic compounds bridged by a single sulfur atom, featuring Mo=S=Mo bonding. acs.org The reaction of the complex Cp*Mo(NO)(κ²-dmpe) with organic bromides also leads to the formation of unique bimetallic structures. acs.org

Chromium complexes of dmpe have also been explored. The reaction of CrCl₂(thf)₂ with dmpe yields the paramagnetic complex CrCl₂(dmpe)₂, which can be further alkylated to produce the mononuclear, red-orange crystalline solid CrMe₂(dmpe)₂. illinois.edu X-ray crystallography has been a crucial technique for characterizing these novel compounds, providing detailed insights into their solid-state molecular structures. acs.orgillinois.edu

| Complex | Precursors | Key Finding / Property | Source |

|---|---|---|---|

| (μ-S)[CpMo(NO)(κ¹-dmpeS)]₂ | CpMo(NO)(κ²-dmpe) and elemental sulfur | A rare bimetallic complex with a single sulfur atom bridge. | acs.org |

| (μ-dmpe)[CpMo(NO)Br₂]₂ | CpMo(NO)(κ²-dmpe) and benzyl (B1604629) bromide | A bimetallic complex formed via probable radical intermediates. | acs.org |

| CrMe₂(dmpe)₂ | CrCl₂(dmpe)₂ and methyllithium (B1224462) | A mononuclear, low-spin Cr(II) alkyl complex. | illinois.edu |

| ZrCl₄(dmpe)₂ | ZrCl₂ and dmpe | Demonstrates the reactivity of dmpe with zirconium halides. | sigmaaldrich.com |

Bioinorganic Chemistry Aspects of this compound Metal Hydride Complexes

Metal hydride complexes are crucial in many biological and industrial catalytic processes, including nitrogen fixation and hydrogenation. The dmpe ligand is adept at stabilizing such complexes. nih.gov The field of bioinorganic chemistry studies the role of metals in biology, and dmpe-metal hydride complexes serve as important models for understanding these processes. preprints.org

Iron-dmpe hydride complexes, for instance, have shown surprising thermal stability, which is attributed to the strong ligand field strength of the phosphine (B1218219) ligands and the hydride ion. nih.gov A key reaction in bioinorganic chemistry is the activation of molecular hydrogen (H₂). nih.gov Research has shown that dmpe complexes of cobalt, rhodium, and platinum group metals can facilitate the heterolytic activation of H₂. nih.gov

Furthermore, chromium can form a diamagnetic hydride complex, CrH₄(dmpe)₂, upon reaction of CrCl₂(dmpe)₂ with n-butyllithium under a hydrogen atmosphere. illinois.edu The hydride ligands in this complex were identified by a characteristic quintet in the ¹H NMR spectrum. illinois.edu

| Complex | Significance | Source |

|---|---|---|

| CrH₄(dmpe)₂ | A stable, neutral chromium(IV) hydride complex. | illinois.edu |

| Fe-dmpe Hydrides | Exhibit high thermal stability and are involved in C-H bond activation. | nih.gov |

| Co, Rh, and Pt-group Hydrides | Used as catalysts for the heterolytic activation of H₂. | nih.gov |

Environmental Chemistry Applications, Including Pollutant Remediation

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into value-added chemicals is a key goal in environmental chemistry to mitigate climate change. nih.govresearchgate.netlbl.govrsc.org Electrocatalytic CO₂ reduction is a promising strategy for achieving carbon neutrality. rsc.org Electron-rich chelating ligands like dmpe are valuable in developing catalysts for such transformations. nih.gov